molecular formula C21H20N4O3S B461432 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide CAS No. 728888-53-7

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

Cat. No.: B461432
CAS No.: 728888-53-7
M. Wt: 408.5g/mol
InChI Key: MZQCEGHHWRLIIN-UHFFFAOYSA-N
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Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thia-diazatetracyclo framework, and an amide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide typically involves multiple steps, including the formation of the benzodioxole moiety, the construction of the thia-diazatetracyclo framework, and the introduction of the amide group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biological processes at the molecular level .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs, particularly in the areas of cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide lies in its complex structure, which combines multiple functional groups and a rigid tetracyclic framework. This unique combination allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c22-17-13-8-14-18(12-3-5-25(14)6-4-12)24-21(13)29-19(17)20(26)23-9-11-1-2-15-16(7-11)28-10-27-15/h1-2,7-8,12H,3-6,9-10,22H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQCEGHHWRLIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC6=C(C=C5)OCO6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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